molecular formula C10H8BrNO2 B1443330 7-Bromo-1-methyl-1H-indole-3-carboxylic acid CAS No. 1260650-06-3

7-Bromo-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B1443330
CAS No.: 1260650-06-3
M. Wt: 254.08 g/mol
InChI Key: YUZSHCRKAFZOHD-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-1H-indole-3-carboxylic acid is a high-value brominated indole derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery. The methyl group at the 1-position of the indole ring provides steric stability, while the carboxylic acid moiety at the 3-position enables further derivatization through amide coupling or esterification reactions, and facilitates hydrogen bonding with biological targets . The bromine atom at the 7-position is a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, allowing for the introduction of diverse aryl and heteroaryl groups to explore structure-activity relationships . Indole derivatives are recognized for their wide range of biological activities, playing significant roles in the design of compounds for anticancer, antimicrobial, and anti-inflammatory applications . Specifically, indole-3-carboxylic acid derivatives have been identified as potent scaffolds for developing novel auxin-mimicking herbicides, acting as antagonists of the TIR1 auxin receptor in plants, which demonstrates their utility in agricultural chemistry . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

7-bromo-1-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-12-5-7(10(13)14)6-3-2-4-8(11)9(6)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZSHCRKAFZOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 7-Bromo-1-methyl-1H-indole-3-carboxylic acid generally involves three key transformations:

These steps can be performed in different sequences depending on the starting materials and desired selectivity. Typical starting materials include 1-methylindole or 1-methylindole-3-carboxylic acid, with bromination carried out using electrophilic brominating agents.

Detailed Preparation Methods

Bromination of 1-methylindole-3-carboxylic acid

  • Reagents and Conditions:
    Bromination is typically achieved using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to selectively introduce bromine at the 7-position of the indole ring. The reaction is performed in solvents such as acetic acid or dichloromethane at low temperatures to avoid polybromination or side reactions.

  • Mechanism:
    Electrophilic aromatic substitution occurs preferentially at the 7-position due to electronic and steric factors in the indole ring system.

  • Yields and Purity:
    High yields (often >70%) of 7-bromo derivatives are reported with careful control of reaction parameters.

N-Methylation of 7-bromoindole-3-carboxylic acid

  • Reagents and Conditions:
    Methylation is commonly performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or triethylamine. Solvents like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) facilitate the reaction.

  • Alternative Methods:
    Catalytic methylation using methyl triflate or methyl p-toluenesulfonate under mild conditions has also been reported, allowing selective N-methylation without affecting other functional groups.

  • Reaction Parameters:
    Typical reaction temperatures range from room temperature to 80°C, with reaction times from several hours to overnight.

Installation of the Carboxylic Acid Group at Position 3

  • Starting from 1-methylindole:
    Carboxylation at the 3-position can be achieved via directed lithiation followed by carbonation with carbon dioxide. Alternatively, oxidation of a methyl or aldehyde substituent at position 3 can yield the carboxylic acid.

  • Starting from 1-methylindole-3-carboxylic acid:
    If the carboxylic acid is already present, bromination and methylation are carried out as described above.

  • Hydrolysis of Esters:
    Often, the 3-carboxylic acid is introduced as an ester (e.g., methyl or ethyl ester) which is subsequently hydrolyzed under basic conditions (e.g., KOH in ethanol/water) to yield the free acid.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Notes Yield (%) Purity (%) Melting Point (°C)
1 Bromination NBS, acetic acid, 0–5°C Selective 7-position bromination ~75 >95 -
2 N-Methylation Methyl iodide, K2CO3, DMF, 25–60°C Mild conditions, selective N-methylation 80–90 >98 -
3 Ester Hydrolysis KOH, ethanol/water, reflux 4–6 h Converts ester to carboxylic acid 85–95 >98 129–131 (reported)

Note: The melting point corresponds to the purified this compound.

Alternative and Related Preparation Methods

  • Cyclization Route:
    Starting from 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate, condensation followed by cyclization under acidic or catalytic conditions can produce brominated indole carboxylates, which then undergo methylation and hydrolysis to yield the target acid. This method is more common for positional isomers such as 4-bromo-7-methylindole-2-carboxylic acid but offers insights into cyclization strategies relevant to indole derivatives.

  • Ullmann-type Intramolecular Amination:
    For N-substituted indole-3-carboxylates, copper(I)-catalyzed intramolecular amination of aryl bromides provides an efficient route to N-alkylated indole derivatives, which could be adapted for 7-bromo substitution and methylation.

  • Methylation Using Methylating Agents:
    Recent patents describe methylation of brominated indole carboxylic acids using methyl triflate, dimethyl carbonate, or methyl p-toluenesulfonate in amide solvents like DMF or N,N-dimethylformamide at moderate temperatures (20–150°C), providing high selectivity and yield.

Research Findings and Analytical Data

  • Purity and Characterization:
    The target compound typically achieves purity >98% as confirmed by HPLC analysis. Melting points are reported around 129–131°C, consistent with literature values for this compound.

  • Spectroscopic Characterization:

    • NMR: ^1H NMR confirms the presence of the N-methyl group (singlet around 3.5 ppm), aromatic protons, and the carboxylic acid proton (broad singlet). ^13C NMR shows characteristic signals for the carboxyl carbon (~170–175 ppm) and brominated aromatic carbons.
    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with brominated methylated indole carboxylic acid (m/z ~ 260–270 depending on isotopes).
    • X-ray Crystallography: Confirms the substitution pattern and molecular conformation when crystals are available.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Bromination of 1-methylindole-3-carboxylic acid 1-methylindole-3-carboxylic acid NBS, acetic acid, low temperature Selective, high yield Requires careful control to avoid polybromination
N-Methylation via Alkylation 7-bromoindole-3-carboxylic acid Methyl iodide, K2CO3, DMF Mild, high selectivity Use of toxic methyl iodide
Ester Hydrolysis 7-bromo-1-methylindole-3-carboxylate ester KOH, ethanol/water, reflux Simple, high yield Requires ester precursor
Cyclization from Hydrazine 5-bromo-2-methylphenylhydrazine + ethyl pyruvate Acidic or catalytic cyclization, hydrolysis Industrially scalable More complex starting materials
Methylation with Methyl Triflate 6-bromo-indole-2-carboxylic acid Methyl triflate, DMF, 20–150°C High efficiency, selective Requires handling reactive methylating agents

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

7-Bromo-1-methyl-1H-indole-3-carboxylic acid serves as a significant building block in the synthesis of various biologically active compounds. Its structural similarity to natural indoles allows it to participate in the development of drugs targeting different diseases, particularly cancer and neurodegenerative disorders. Research indicates that derivatives of this compound exhibit promising antitumor activity, with studies showing IC50 values in the micromolar range against various cancer cell lines, such as A549 lung cancer cells.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes, particularly protein kinases involved in tumor progression. The bromine atom and carboxylic acid group enhance its binding affinity to enzyme active sites, making it a valuable scaffold for developing selective kinase inhibitors. This property positions it as a candidate for therapeutic interventions in cancer treatment.

Research has highlighted the compound's biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound exhibits significant antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, with minimum inhibitory concentration (MIC) values suggesting effectiveness at low concentrations .
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound on various cancer cell lines indicate substantial antiproliferative activities, suggesting potential use in cancer therapies .

Case Studies

Several case studies provide insights into the applications and effectiveness of this compound:

Study 1: Antitumor Activity

A study published in Molecular Pharmacology examined various indole derivatives, including this compound. The results demonstrated that compounds with similar structures exhibited significant cytotoxic effects against human cancer cell lines, indicating potential as anticancer agents .

Study 2: Enzyme Inhibition

Research focusing on the inhibition of protein kinases by indole derivatives highlighted that modifications to the indole structure could enhance binding affinity and specificity. This suggests that this compound could be instrumental in designing selective kinase inhibitors for therapeutic use .

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings for synthesizing dyes and pigments. Its unique chemical properties allow for diverse modifications that can lead to the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target being studied .

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution

The position of bromine on the indole ring significantly impacts molecular interactions and reactivity.

Compound Name Bromine Position Molecular Formula Molecular Weight Key Properties/Data Source
5-Bromo-1-methyl-1H-indole-3-carboxylic acid 5 C₁₀H₈BrNO₂ 270.08 Purity: ≥96% (HPLC)
6-Bromo-1H-indole-3-carboxylic acid 6 C₉H₆BrNO₂ 240.06 Crystal structure shows O–H⋯O and N–H⋯O hydrogen bonds
Target Compound 7 C₁₀H₈BrNO₂ 270.08 Inferred higher solubility due to H-bonding vs. 5-/6-Bromo analogs N/A

Key Findings :

  • 7-Bromo substitution : Likely increases steric bulk near the indole nitrogen, affecting interactions with enzymes or receptors .

Functional Group Variations

The carboxylic acid group at position 3 can be replaced with other functional groups, altering reactivity and applications.

Compound Name Functional Group Molecular Formula Molecular Weight Key Properties/Data Source
7-Bromo-1-methyl-1H-indole-3-carbonitrile (13d) Nitrile (–CN) C₁₀H₇BrN₂ 251.09 Melting point: 158–159°C; HPLC purity: >95%
Ethyl 7-bromo-1H-indole-2-carboxylate Ester (–COOEt) C₁₁H₁₀BrNO₂ 276.11 Used as a synthetic intermediate
Target Compound Carboxylic acid (–COOH) C₁₀H₈BrNO₂ 270.08 Predicted higher acidity (pKa ~4-5) vs. nitrile/ester analogs N/A

Key Findings :

  • Nitrile analogs : Exhibit higher thermal stability (e.g., melting point >150°C) but lower solubility in aqueous media compared to carboxylic acids .
  • Ester derivatives : Serve as prodrugs or intermediates, with improved cell membrane permeability due to reduced polarity .
  • Carboxylic acid group : Enhances hydrogen-bonding capacity, making the compound suitable for coordination chemistry or as a pharmacophore in enzyme inhibitors .

Heterocyclic Variations: Indole vs. Indazole

Replacing the indole scaffold with indazole modifies hydrogen-bonding and electronic properties.

Compound Name Heterocycle Molecular Formula Molecular Weight Key Properties/Data Source
7-Bromo-1H-indazole-3-carboxylic acid Indazole C₈H₅BrN₂O₂ 241.04 CAS: 885278-71-7; Purity: 95%
Target Compound Indole C₁₀H₈BrNO₂ 270.08 Likely lower dipole moment than indazole analogs N/A

Key Findings :

  • Indazole derivatives : The additional nitrogen atom enables dual hydrogen-bonding interactions, often improving binding affinity in kinase inhibitors .

Substituent Effects: Methyl vs. Hydroxypropyl Groups

The nature of substituents at position 1 or 3 influences steric and electronic profiles.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Data Source
7-Bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid 3-Hydroxypropyl, 2-COOH C₁₃H₁₄BrNO₃ 328.16 Enhanced solubility due to hydroxyl group
Target Compound 1-Methyl, 3-COOH C₁₀H₈BrNO₂ 270.08 Methyl group reduces metabolic oxidation at position 1 N/A

Key Findings :

  • Methyl group : Improves metabolic stability by blocking dealkylation pathways, a common issue in drug development .

Biological Activity

Overview

7-Bromo-1-methyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family, characterized by the presence of a bromine atom, a methyl group, and a carboxylic acid functional group. This unique structure enhances its biological activity and potential applications in pharmaceuticals and agrochemicals. The compound has garnered interest due to its interactions with various biological systems, particularly in enzyme inhibition and cell signaling.

The chemical properties of this compound are summarized in the following table:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H8BrNO2
Molecular Weight260.07 g/mol
CAS Number1260650-06-3

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. Its mechanism of action involves:

  • Enzyme Inhibition : The bromine atom and carboxylic acid group facilitate binding to enzyme active sites, potentially blocking substrate access and inhibiting enzymatic activity.
  • Mimicking Natural Substrates : The structural similarity to natural substrates allows it to act as a competitive inhibitor in various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Case Studies

Several studies have explored the biological implications of indole derivatives, providing insights into the potential applications of this compound:

Study 1: Antitumor Activity

A study published in Molecular Pharmacology investigated the effects of various indole derivatives on cancer cell lines. It was found that compounds with similar structures exhibited IC50 values in the micromolar range against A549 cells, suggesting that this compound may also possess comparable antitumor properties .

Study 2: Enzyme Inhibition

Research focused on the inhibition of protein kinases by indole derivatives highlighted that certain modifications to the indole structure could enhance binding affinity and specificity. This suggests that this compound could be a valuable scaffold for developing selective kinase inhibitors .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-Bromo-1-methyl-1H-indole-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves halogenation and methylation steps. For brominated indole derivatives, copper iodide (CuI) catalysis in PEG-400/DMF solvent systems is effective for introducing substituents (e.g., triazole groups in related compounds) . Post-reaction, purification via flash column chromatography (70:30 ethyl acetate/hexane) and characterization using 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and HRMS are critical. For example, TLC with an Rf_f value of 0.30 in the same solvent system can monitor reaction progress .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For analogous brominated indoles, studies reveal dihedral angles between the carboxylic acid group and indole ring (e.g., 6° in 6-bromo derivatives) and intermolecular hydrogen bonding (O–H⋯O and N–H⋯O) that stabilize crystal packing . These parameters guide structural validation and polymorph identification.

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use NIOSH/EN 166-compliant eye protection (face shield + safety glasses) and inspect gloves prior to use. Avoid skin contact via proper glove removal techniques. Work under fume hoods, and wash hands thoroughly post-handling .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved during characterization?

  • Methodological Answer : Cross-validate using complementary techniques:

  • X-ray crystallography to confirm bond angles and hydrogen bonding .
  • Tandem MS/MS to distinguish isobaric impurities.
  • Deuterated solvent swaps in NMR to identify exchangeable protons (e.g., -COOH or -NH).
    • For example, in related indoles, FAB-HRMS (m/z 427.0757 [M+H]+^+) and 13C NMR^{13}\text{C NMR} peaks at δ ~160 ppm (C=O) are diagnostic .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Catalyst screening : CuI in PEG-400/DMF enhances reaction efficiency for brominated indoles .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in alkylation steps .
  • Temperature control : Heating to 90°C under vacuum removes residual DMF post-reaction .
    • Yield improvements (e.g., from 50% to 70%) may require iterative DOE (Design of Experiments).

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock.
  • MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories .
  • QSAR models : Correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with bioactivity .

Q. What are the challenges in analyzing environmental degradation products of this compound?

  • Methodological Answer : Use high-resolution LC-MS/MS to detect trace metabolites. For indoor surface interactions (e.g., adsorption on walls), combine microspectroscopic imaging (AFM, ToF-SIMS) with GC-HRMS to identify degradation pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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7-Bromo-1-methyl-1H-indole-3-carboxylic acid
Reactant of Route 2
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7-Bromo-1-methyl-1H-indole-3-carboxylic acid

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